molecular formula C11H14F3N B14521962 2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 62351-57-9

2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B14521962
CAS No.: 62351-57-9
M. Wt: 217.23 g/mol
InChI Key: AIRPZBNFVJONHH-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of three methyl groups and a trifluoroethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of 2,4,5-trimethylaniline. One common method is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is conducted via a one-pot N–H insertion reaction through cascade diazotization/N-trifluoroethylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both trifluoroethyl and trimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62351-57-9

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2,4,5-trimethyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-7-4-9(3)10(5-8(7)2)15-6-11(12,13)14/h4-5,15H,6H2,1-3H3

InChI Key

AIRPZBNFVJONHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NCC(F)(F)F)C

Origin of Product

United States

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